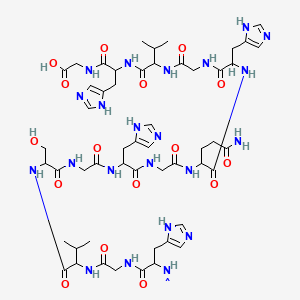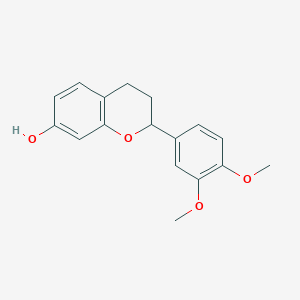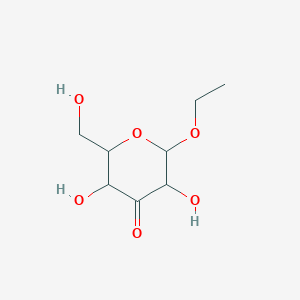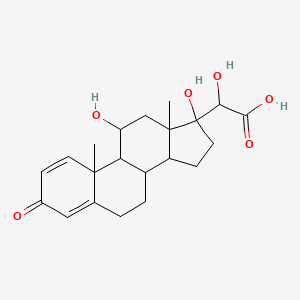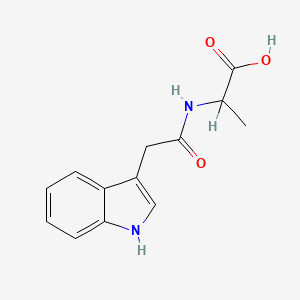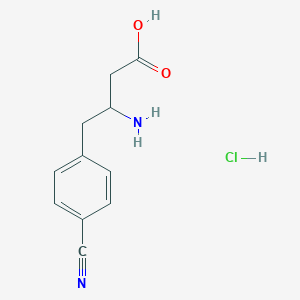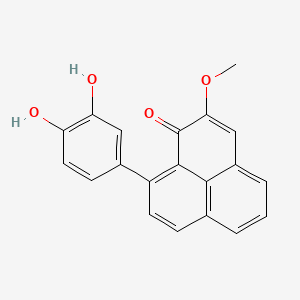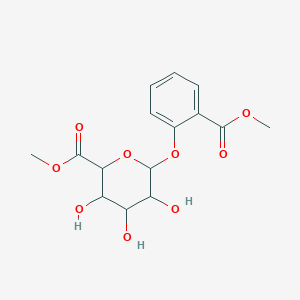![molecular formula C21H28O3 B12322167 10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B12322167.png)
10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular framework, which includes a dioxolane ring fused to a cyclopenta[a]phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[a]phenanthrene skeleton.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through a variety of methods, including intramolecular cyclization or spiroannulation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (9S,14S)-10,13-Dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5’-oxolane]-2’,3-dione
- (10R,13S)-10,13-Dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbaldehyde
Uniqueness
10’,13’-dimethylspiro[1,3-dioxolane-2,3’-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17’-one is unique due to its specific spiro linkage and the presence of multiple chiral centers
Propriétés
Formule moléculaire |
C21H28O3 |
|---|---|
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
10',13'-dimethylspiro[1,3-dioxolane-2,3'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C21H28O3/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h9-10,13,15-17H,3-8,11-12H2,1-2H3 |
Clé InChI |
UTPAAARZGVNSFQ-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC5(C=CC34C)OCCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


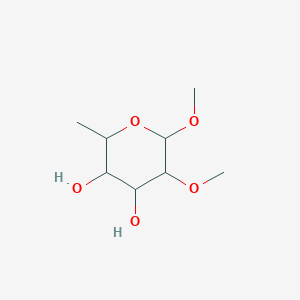
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
![methyl 1-acetyloxy-4a,6-dihydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12322094.png)
